molecular formula C16H14N2O2 B4394362 3-(3-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

3-(3-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B4394362
M. Wt: 266.29 g/mol
InChI Key: KSUUPXWLVXGOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as MOXD or O-Me-Ph-Me-Ph-OXD. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring.

Mechanism of Action

The exact mechanism of action of 3-(3-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It has also been reported to activate the p53 signaling pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole have been extensively studied in vitro and in vivo. The compound has been shown to modulate various cellular processes such as cell proliferation, apoptosis, and inflammation. It has also been reported to exhibit antioxidant activity and to reduce oxidative stress in cells. In animal studies, the compound has demonstrated neuroprotective effects and has been shown to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high yield and purity. The compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been extensively studied for its pharmacological properties, making it a well-characterized compound for use in research. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(3-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, the compound's mechanism of action and its interaction with various signaling pathways could be further elucidated through molecular and cellular studies. Finally, the compound's potential for use in drug delivery systems could also be explored.
Conclusion:
In conclusion, 3-(3-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a promising compound with potential therapeutic applications in various diseases. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's pharmacological properties and to explore its potential for use in drug development.

Scientific Research Applications

3-(3-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-(3-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-3-4-9-14(11)16-17-15(18-20-16)12-7-5-8-13(10-12)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUUPXWLVXGOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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